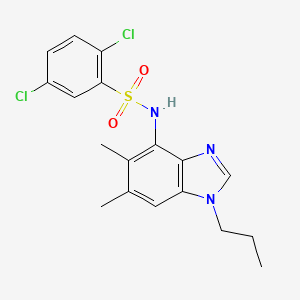

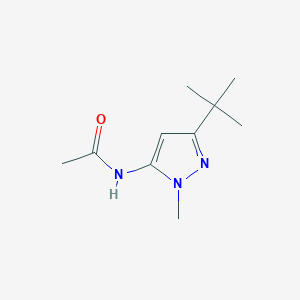

![molecular formula C22H29N3O3S B2822362 4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide CAS No. 897621-87-3](/img/structure/B2822362.png)

4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide” is a complex organic compound. It seems to be related to a series of compounds that have been synthesized and evaluated for their anticonvulsant activity in animal models of epilepsy . These molecules have been designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones .

Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has demonstrated the anticonvulsant properties of hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides, showcasing broad spectra of activity in preclinical seizure models. These compounds have been synthesized by joining the chemical fragments of well-known antiepileptic drugs, indicating their potential use in epilepsy treatment (Kamiński et al., 2015).

Insecticidal and Acaricidal Activities

The action of phenylpyrazole insecticides at the GABA-gated chloride channel has been studied, revealing the mechanism behind their insecticidal activity. Such compounds have shown potent insecticidal and acaricidal activities, suggesting applications in pest control (Cole et al., 1993).

Desalination and Membrane Science

In the field of desalination, novel polymers and composite membranes have been synthesized for efficient salt rejection and water flux, indicating their use in water purification technologies (Padaki et al., 2013).

Catalysis and Synthesis

Research has shown the synthesis of compounds accelerated by novel magnetic nanocatalysts, highlighting the importance of these materials in facilitating various chemical reactions, including those related to organic and medicinal chemistry (Pourghasemi Lati et al., 2018).

Tyrosinase and Melanin Inhibition

Studies on the synthesis, molecular docking, and kinetic mechanisms of certain derivatives have shown potential in inhibiting tyrosinase and melanin, suggesting applications in treatments for conditions related to melanin overproduction (Raza et al., 2019).

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of 4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) . These enzymes play a crucial role in the cholinergic system, which is involved in numerous physiological functions, including memory and cognition .

Mode of Action

This compound interacts with its targets (AChE and BuChE) by inhibiting their activity . Inhibition of these enzymes leads to an increase in the concentration of acetylcholine, a neurotransmitter, in the synaptic cleft, thereby enhancing cholinergic transmission .

Biochemical Pathways

The inhibition of AChE and BuChE affects the cholinergic pathway. Under normal conditions, AChE and BuChE hydrolyze acetylcholine, terminating its action at the synaptic cleft . By inhibiting these enzymes, 4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide increases the availability of acetylcholine, enhancing cholinergic transmission .

Pharmacokinetics

The presence of the phenylpiperazine moiety may enhance its bioavailability, as this group is known to improve the lipophilicity of compounds, facilitating their passage through biological membranes .

Result of Action

The inhibition of AChE and BuChE by 4-phenyl-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)butanamide results in enhanced cholinergic transmission. This can lead to improved cognitive function, making this compound a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the compound, potentially impacting its interaction with target enzymes. Additionally, the presence of other substances, such as competitive inhibitors or enzyme inducers, can also influence the compound’s efficacy .

Propiedades

IUPAC Name |

4-phenyl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N3O3S/c26-22(13-7-10-20-8-3-1-4-9-20)23-14-19-29(27,28)25-17-15-24(16-18-25)21-11-5-2-6-12-21/h1-6,8-9,11-12H,7,10,13-19H2,(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVWVXJYWAKVHHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-tosylbutanamide](/img/structure/B2822281.png)

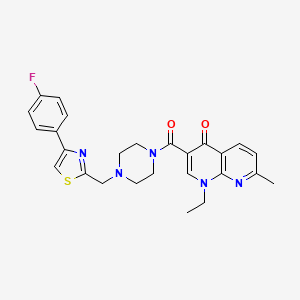

![N-(2,5-dimethoxyphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2822286.png)

![Ethyl 2-[(2-chloroquinoline-3-carbonyl)amino]-4-phenyl-5-thiocyanatothiophene-3-carboxylate](/img/structure/B2822287.png)

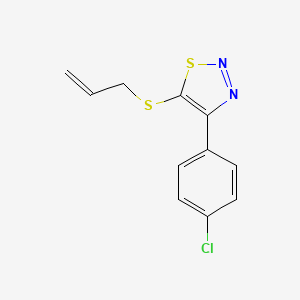

![4-(3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline](/img/structure/B2822291.png)

![Methyl 4-({[6-(1,3-benzodioxol-5-yl)-3-cyanopyridin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B2822292.png)

![[1-(Cyclohexylmethyl)piperidin-3-yl]methanol](/img/structure/B2822294.png)

![2-(Benzo[d]oxazol-2-ylthio)-1-(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)ethanone](/img/structure/B2822296.png)

![N-[2-(6-formyl-7-methoxy-1,3-benzodioxol-5-yl)ethyl]-N-methylpropanamide](/img/structure/B2822299.png)

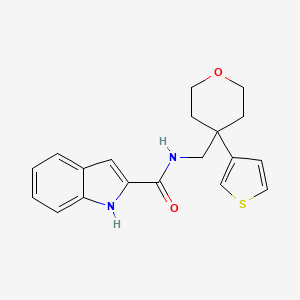

![N-(3-chlorophenyl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2822302.png)